molecular formula C25H20N4O2 B2523966 4-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one CAS No. 1216901-19-7

4-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one

Cat. No.: B2523966
CAS No.: 1216901-19-7
M. Wt: 408.461
InChI Key: PLKVLNYOQMJZTQ-UHFFFAOYSA-N
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Description

4-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazinone derivatives This compound is characterized by the presence of a phthalazinone core, substituted with p-tolyl and o-tolyl groups, as well as an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the p-Tolyl and o-Tolyl Groups: The p-tolyl and o-tolyl groups can be introduced via Friedel-Crafts alkylation reactions using toluene derivatives and suitable catalysts such as aluminum chloride.

    Formation of the Oxadiazole Moiety: The oxadiazole ring can be formed through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions, often using reagents like phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The oxadiazole moiety is known to enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar phthalazinone cores but different substituents.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring but with different aromatic groups.

    Tolyl-Substituted Compounds: Compounds with p-tolyl and o-tolyl groups but different core structures.

Uniqueness

4-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one is unique due to the combination of its phthalazinone core, oxadiazole moiety, and tolyl substituents

Properties

IUPAC Name

4-(4-methylphenyl)-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2/c1-16-11-13-18(14-12-16)23-20-9-5-6-10-21(20)25(30)29(27-23)15-22-26-24(28-31-22)19-8-4-3-7-17(19)2/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKVLNYOQMJZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=NC(=NO4)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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